molecular formula C7H9NO4 B8198193 4-(2-Cyanoethoxy)-4-oxobutanoic acid

4-(2-Cyanoethoxy)-4-oxobutanoic acid

Cat. No. B8198193
M. Wt: 171.15 g/mol
InChI Key: JNZZSRMXJCXNPK-UHFFFAOYSA-N
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Patent
US09130244B2

Procedure details

5.00 g (50 mmol) of succinic anhydride, 3.55 g (50 mmol) of ethylene cyanohydrin and 61 mg (0.5 mmol) of N,N-dimethylaminopyridine were dissolved in 40 mL of toluene, and heated under reflux for 10 hours. After the reaction, the reaction liquid was concentrated under reduced pressure to give 8.71 g of 4-(2-cyanoethoxy)-4-oxobutanoic acid as a mixture.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH2:8]([C:11]#[N:12])[CH2:9][OH:10]>C1(C)C=CC=CC=1>[C:11]([CH2:8][CH2:9][O:10][C:4](=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7])#[N:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
3.55 g
Type
reactant
Smiles
C(CO)C#N
Name
N,N-dimethylaminopyridine
Quantity
61 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCOC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.71 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.